molecular formula C23H21Cl2N3O2 B12145510 1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B12145510
M. Wt: 442.3 g/mol
InChI Key: HOZFGJALIOFBTR-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:

    Formation of the Core Structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the 2,4-dichlorophenoxy and 4-methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.

    Methyl 2-(2,4-dichlorophenoxy)propionate: Another compound with a similar structure used in herbicides.

Uniqueness

1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H21Cl2N3O2

Molecular Weight

442.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C23H21Cl2N3O2/c1-29-17-8-5-15(6-9-17)19-13-28-23-18(19)4-2-3-11-27(23)22(26-28)14-30-21-10-7-16(24)12-20(21)25/h5-10,12-13H,2-4,11,14H2,1H3

InChI Key

HOZFGJALIOFBTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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